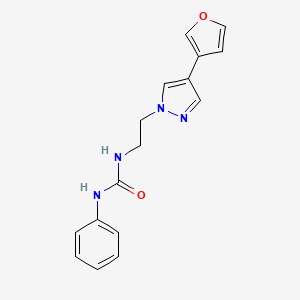

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- From α-Chloro Ketones : Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (R₁ = CN) can be synthesized by reacting ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt. A similar reaction with ethyl cyanoacetate yields diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (R₁ = CO₂Et) .

- From β-Dicarbonyl Compounds : Condensation of acetylacetone with ethyl bromopyruvate leads to ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further transformed into the desired compound .

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have detailed the synthesis and characterization of compounds related to "1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea," focusing on their structural and chemical properties. These compounds are synthesized through various chemical reactions and characterized using techniques like FTIR, 1H NMR, and elemental analysis to determine their structural configurations and properties. The synthesis often aims at generating novel compounds with potential biological activities, including antimicrobial and anticancer properties (Hamed et al., 2020; Kumaraswamy et al., 2008).

Antimicrobial Activity

The antimicrobial properties of compounds within this chemical family have been extensively studied. These compounds exhibit significant activity against a range of gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial activity is attributed to the specific structural moieties present in these compounds, making them potential candidates for the development of new antimicrobial agents (Rani et al., 2015; Ravula et al., 2016).

Anticancer Activity

Research into the anticancer potential of these compounds has shown promising results. Some derivatives have been evaluated for their ability to suppress cancer cell growth through mechanisms such as cell cycle arrest and autophagy. The exploration of these compounds for anticancer applications underscores the importance of chemical modifications to enhance their therapeutic potential (Zheng et al., 2010).

Biological Evaluations Beyond Antimicrobial and Anticancer Activities

Apart from antimicrobial and anticancer activities, these compounds have also been evaluated for other biological activities, including anti-inflammatory, analgesic, anthelmintic, diuretic, antipyretic, and fungicidal activities. Such diverse biological evaluations suggest the versatility of these compounds in pharmaceutical research and their potential for development into multifunctional therapeutic agents (Kumaraswamy et al., 2008; Ahmed et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Furan and pyrazole derivatives have been known to interact with a variety of biological targets .

Mode of Action

Furan and pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Furan and pyrazole derivatives have been known to interact with various biochemical pathways .

Pharmacokinetics

Furan derivatives have been reported to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan and pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse cellular and molecular effects .

Action Environment

The synthesis of similar compounds has been reported to be influenced by environmental factors such as temperature .

Propriétés

IUPAC Name |

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(19-15-4-2-1-3-5-15)17-7-8-20-11-14(10-18-20)13-6-9-22-12-13/h1-6,9-12H,7-8H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOVTABEOFIFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)

![Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate](/img/structure/B2765117.png)

![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)